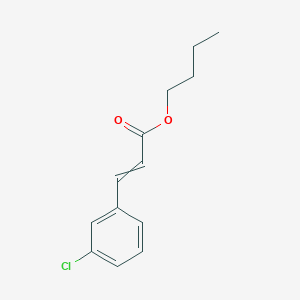
Butyl 3-(3-chlorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(3-chlorophenyl)prop-2-enoate is an organic compound with the molecular formula C13H15ClO2. It is an ester derived from the reaction between butyl alcohol and 3-(3-chlorophenyl)prop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(3-chlorophenyl)prop-2-enoate typically involves the esterification of 3-(3-chlorophenyl)prop-2-enoic acid with butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed with water, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation columns. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-(3-chlorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-chlorophenyl)prop-2-enoic acid.
Reduction: Butyl 3-(3-chlorophenyl)propan-2-ol.
Substitution: Products depend on the nucleophile used, such as 3-(3-methoxyphenyl)prop-2-enoate.
Aplicaciones Científicas De Investigación
Butyl 3-(3-chlorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of butyl 3-(3-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorine atom in the aromatic ring can enhance the compound’s binding affinity to its targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Butyl acrylate: An ester of acrylic acid, used in the production of polymers and resins.
Methyl 3-(3-chlorophenyl)prop-2-enoate: A similar ester with a methyl group instead of a butyl group.
Ethyl 3-(3-chlorophenyl)prop-2-enoate: An ester with an ethyl group, used in similar applications.
Uniqueness
Butyl 3-(3-chlorophenyl)prop-2-enoate is unique due to the presence of the chlorine atom in the aromatic ring, which can influence its reactivity and biological activity. The butyl group also imparts specific physical and chemical properties, making it suitable for various applications .
Propiedades
Número CAS |
826990-98-1 |
|---|---|
Fórmula molecular |
C13H15ClO2 |
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
butyl 3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-2-3-9-16-13(15)8-7-11-5-4-6-12(14)10-11/h4-8,10H,2-3,9H2,1H3 |
Clave InChI |
LLBCZSYOZBLSIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=CC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


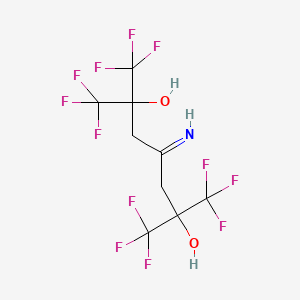
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
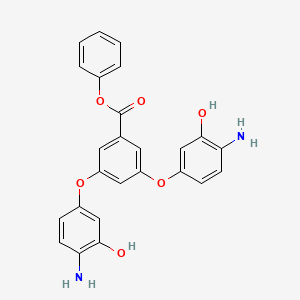
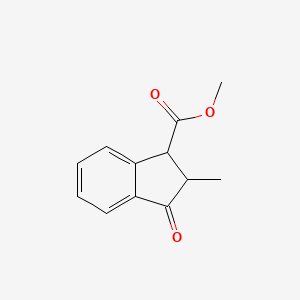
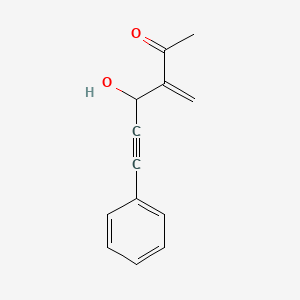

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

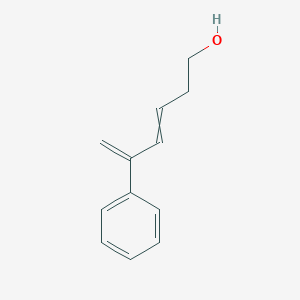
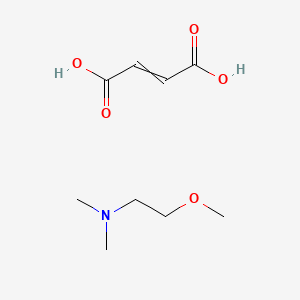
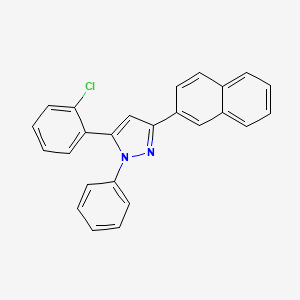
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)


